SCOULERIN HCl
SCOULERIN HCl
It is a D1/D2 Dopaminergic receptors antagonist in the CNS and an Alpha1 Adrenoreceptors antagonist. It possesses a sedative and tranquillizing activity and is an antiemetic. Diisoquinoline alkaloid , derivative of Scoulerin from plants of the Fumariaceae family.
SCOULERIN HCl(cas 20180-95-4) is a D1/D2 Dopaminergic receptors antagonist in the CNS and an Alpha1 Adrenoreceptors antagonist. It possesses a sedative and tranquillizing activity and is an antiemetic. Diisoquinoline alkaloid, derivative of Scoulerin from plants of the Fumariaceae family.
SCOULERIN HCl(cas 20180-95-4) is a D1/D2 Dopaminergic receptors antagonist in the CNS and an Alpha1 Adrenoreceptors antagonist. It possesses a sedative and tranquillizing activity and is an antiemetic. Diisoquinoline alkaloid, derivative of Scoulerin from plants of the Fumariaceae family.
Brand Name:
Vulcanchem
CAS No.:
20180-95-4
VCID:
VC0000029
InChI:
InChI=1S/C19H21NO4.ClH/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22;/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3;1H/t15-;/m1./s1
SMILES:
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O.Cl
Molecular Formula:
C19H22ClNO4
Molecular Weight:
363.838
SCOULERIN HCl
CAS No.: 20180-95-4
ADC Toxins
Cat. No.: VC0000029
Molecular Formula: C19H22ClNO4
Molecular Weight: 363.838
Purity: 95 % (TLC)
* For research use only. Not for human or veterinary use.

Description | It is a D1/D2 Dopaminergic receptors antagonist in the CNS and an Alpha1 Adrenoreceptors antagonist. It possesses a sedative and tranquillizing activity and is an antiemetic. Diisoquinoline alkaloid , derivative of Scoulerin from plants of the Fumariaceae family. SCOULERIN HCl(cas 20180-95-4) is a D1/D2 Dopaminergic receptors antagonist in the CNS and an Alpha1 Adrenoreceptors antagonist. It possesses a sedative and tranquillizing activity and is an antiemetic. Diisoquinoline alkaloid, derivative of Scoulerin from plants of the Fumariaceae family. |
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CAS No. | 20180-95-4 |
Molecular Formula | C19H22ClNO4 |
Molecular Weight | 363.838 |
IUPAC Name | (13aR)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol;hydrochloride |
Standard InChI | InChI=1S/C19H21NO4.ClH/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22;/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3;1H/t15-;/m1./s1 |
Standard InChI Key | JQFCGPKOYFMORW-XFULWGLBSA-N |
SMILES | COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O.Cl |
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